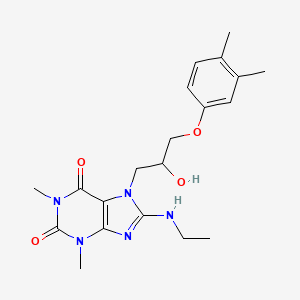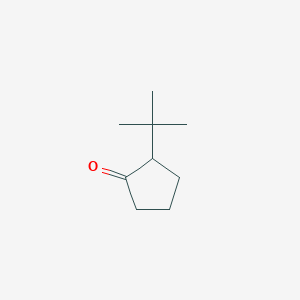
2-Tert-butylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylcyclopentan-1-one is an organic compound with the molecular formula C9H16O It is a cyclopentanone derivative where a tert-butyl group is attached to the second carbon of the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Friedel-Crafts acylation of cyclopentane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides a straightforward route to the target compound but requires rigorous control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of suitable precursors under high pressure and temperature conditions can also be employed to achieve large-scale synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Tert-butylcyclopentan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the design of novel materials and polymers.
Mécanisme D'action
The mechanism of action of 2-tert-butylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Tert-butylcyclopentan-1-one can be compared with other cyclopentanone derivatives such as:
Cyclopentanone: The parent compound without the tert-butyl group. It has different reactivity and applications.
2-Methylcyclopentanone: A similar compound with a methyl group instead of a tert-butyl group. It exhibits different steric and electronic effects.
2-Ethylcyclopentanone: Another derivative with an ethyl group. It has distinct physical and chemical properties compared to this compound.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which imparts specific steric and electronic effects, influencing its reactivity and applications.
Propriétés
IUPAC Name |
2-tert-butylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8(7)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDOKYDMPZASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40557-24-2 |
Source


|
| Record name | 2-tert-butylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)
![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)
![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)
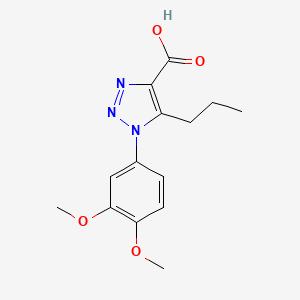
![N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)

![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)
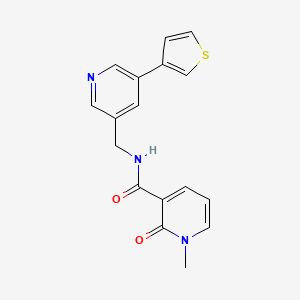
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)
![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)
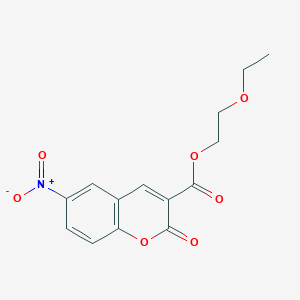
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide](/img/structure/B2486818.png)
